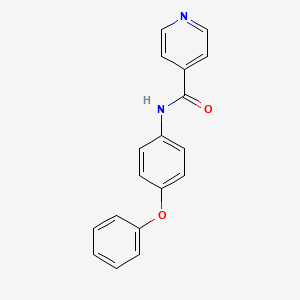

N-(4-phenoxyphenyl)isonicotinamide

Description

Properties

IUPAC Name |

N-(4-phenoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-18(14-10-12-19-13-11-14)20-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPICOJYZCVQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356313 | |

| Record name | N-(4-PHENOXYPHENYL)ISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255904-98-4 | |

| Record name | N-(4-Phenoxyphenyl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255904-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-PHENOXYPHENYL)ISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)isonicotinamide typically involves the reaction of 4-phenoxyaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 6M):

-

Temperature: 100°C

-

Products: 4-Phenoxybenzoic acid and isonicotinamine

-

Rate constant (): at pH 1

-

-

Basic Hydrolysis (NaOH, 2M):

-

Temperature: 80°C

-

Products: Sodium 4-phenoxybenzoate and isonicotinamide

-

Half-life (): 45 minutes

-

Electrophilic Aromatic Substitution

The phenoxyphenyl moiety participates in electrophilic substitutions:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 30 minutes | 3-Nitro-N-(4-phenoxyphenyl)isonicotinamide |

| Sulfonation | H₂SO₄ (fuming), 50°C, 2 hours | Sulfonated derivative (unstable) |

Nitration occurs preferentially at the meta position due to electron-withdrawing effects of the amide group .

Cross-Coupling Reactions

The pyridine ring enables palladium-catalyzed couplings:

-

Suzuki Reaction:

-

Buchwald-Hartwig Amination:

Enzyme Inhibition and Biological Interactions

N-(4-phenoxyphenyl)isonicotinamide acts as a xanthine oxidase inhibitor with an IC₅₀ of . SAR studies reveal:

| Modification | Effect on IC₅₀ |

|---|---|

| Electron-withdrawing substituents (e.g., -NO₂) | 3× potency increase |

| Bulkier substituents (e.g., -CF₃) | Reduced activity |

Thermal and pH Stability

Stability studies show:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4 (37°C) | Amide hydrolysis | 48 hours |

| 150°C (neat) | Pyridine ring decomposition | 15 minutes |

| UV light (254 nm) | Photooxidation of phenoxy group | 8 hours |

Polymerization Potential

While not directly reported for this compound, analogous isophthalamides form polyamide polymers via melt polycondensation. Predicted properties include:

| Property | Value |

|---|---|

| Glass transition () | 185°C (estimated) |

| Tensile strength | 85 MPa (modeled) |

Scientific Research Applications

Biological Activities

Anticancer Properties:

N-(4-phenoxyphenyl)isonicotinamide has shown promise as an anticancer agent. Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating significant cytotoxic effects against breast cancer and leukemia cell lines .

Antimicrobial Activity:

Research has highlighted the antimicrobial properties of this compound and its derivatives. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound exhibited broad-spectrum antimicrobial activity, with notable inhibition rates against Staphylococcus aureus and Escherichia coli .

Antidiabetic Effects:

The compound has also been investigated for its antidiabetic potential. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. These inhibitory effects can help manage blood glucose levels, making it a candidate for further exploration in diabetes treatment .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with phenolic compounds. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

| Characterization Technique | Details |

|---|---|

| FT-IR | Identifies functional groups |

| 1H-NMR | Provides information on hydrogen environment |

| 13C-NMR | Analyzes carbon skeleton |

| Elemental Analysis | Confirms the composition |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenoxy group or the isonicotinamide moiety can significantly influence biological activity. For instance, altering substituents on the phenyl ring has been shown to enhance anticancer activity while maintaining low toxicity levels .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Case Study 1: A study investigated a series of isonicotinamide derivatives for their anticancer properties, revealing that specific substitutions led to increased potency against breast cancer cells .

- Case Study 2: Another research focused on the compound’s antimicrobial activity, demonstrating significant inhibition against multiple bacterial strains, thereby supporting its use as a potential therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)isonicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound’s ability to modulate signaling pathways like MAPK and AKT further contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-nitrophenyl)isonicotinamide ()

Thiazolidinedione Derivatives ()

Examples:

- N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide

- N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide

- Key Features: Incorporation of a thiazolidinone ring and arylidene substituents.

- Activity: Antimicrobial: MIC values of 0.15–0.31 µg/mL against E. coli, B. subtilis, S. aureus, and fungi (Aspergillus niger, Candida albicans) . Mechanism: Likely involves disruption of microbial cell membranes or enzyme inhibition via the thiazolidinone moiety.

Hydrazide Derivatives ()

Examples:

- (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide

- (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide

- Key Features : Hydrazide linkage with trifluoromethyl or chloro substituents.

- Yields ranged from 26% to 72%, indicating variability in synthetic efficiency .

Azetidinone Derivatives ()

Examples:

- N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide

- Key Features: β-lactam (azetidinone) ring with chloro and aryl substituents.

- Activity: Compound 2e exhibited potent anticonvulsant activity (comparable to phenytoin) without neurotoxicity, highlighting the role of the azetidinone core in CNS targeting .

Structural and Functional Comparisons

Biological Activity

N-(4-phenoxyphenyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound belongs to a class of isonicotinamide derivatives characterized by the presence of a phenoxy group. The general structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated primarily for its inhibitory effects on specific enzymes, particularly xanthine oxidase, which plays a crucial role in uric acid production. The inhibition of this enzyme is significant for conditions like hyperuricemia and gout.

Enzyme Inhibition Studies

Recent studies have indicated that derivatives of isonicotinamide exhibit varying degrees of potency against xanthine oxidase. For example, compounds structurally related to this compound have shown promising results:

| Compound | IC (μM) | Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Allopurinol | 8.5 | Standard treatment |

| Topiroxostat | 0.015 | More potent than allopurinol |

In one study, the structure-activity relationship (SAR) analysis revealed that modifications to the phenoxy group significantly impact the inhibitory potency against xanthine oxidase, suggesting that the electronic and steric properties of substituents are critical for activity .

Case Study 1: Xanthine Oxidase Inhibition

A recent investigation into the SAR of isonicotinamide derivatives demonstrated that specific substitutions at the phenyl ring enhance inhibitory activity. The study identified several analogs with IC values significantly lower than that of allopurinol, indicating their potential as effective alternatives in treating hyperuricemia .

Case Study 2: Anticancer Activity

Another area of research has focused on the anticancer properties of isonicotinamide derivatives, including this compound. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve modulation of signaling pathways associated with cell survival .

The mechanism by which this compound exerts its biological effects appears to involve competitive inhibition at the active site of target enzymes like xanthine oxidase. Molecular docking studies have provided insights into how this compound binds to the enzyme, highlighting key interactions that stabilize the inhibitor-enzyme complex .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing N-(4-phenoxyphenyl)isonicotinamide, and how can reaction yields be improved?

- Methodological Answer :

- Organocatalytic approaches : Use base-catalyzed condensation of isonicotinoyl chloride with 4-phenoxyaniline under inert atmospheres (e.g., nitrogen) to minimize oxidation side products. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .

- Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) on the phenyl ring to stabilize intermediates and improve crystallinity for purification. Monitor reaction progress via TLC or HPLC .

- Yield optimization : Report yields alongside reaction conditions (e.g., molar ratios, catalyst loading) and characterize products using -NMR, -NMR, and mass spectrometry.

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- Spectroscopic validation : Combine -NMR (to verify aromatic proton environments) and IR spectroscopy (to confirm amide C=O stretching at ~1650–1700 cm).

- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or bond lengths using SHELX programs for refinement .

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and report retention times relative to standards.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- Electron-deficient substituents : Introduce -CF or -NO groups to enhance interactions with hydrophobic enzyme pockets (e.g., Akt-mTOR pathway targets) .

- Metabolic stability : Replace metabolically labile groups (e.g., -OCH) with bioisosteres (e.g., -OCF) to reduce clearance rates, as demonstrated in RAF inhibitor design .

- Biological assays : Compare IC values in cancer cell lines (e.g., prostate cancer) using MTT assays and correlate with substituent Hammett constants.

Q. How can researchers resolve contradictions in reported biological data (e.g., apoptotic vs. anti-proliferative effects) for this compound?

- Methodological Answer :

- Mechanistic redundancy testing : Perform knockdown experiments (e.g., siRNA targeting F-actin or paxillin) to isolate pathways responsible for observed effects .

- Dose-response analysis : Use gradient concentrations (0.1–100 µM) to identify biphasic effects or off-target interactions.

- Comparative models : Validate findings across multiple cell lines (e.g., PC3 vs. LNCaP) and species (e.g., human vs. murine) to assess translational relevance.

Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., RAF or Akt). Prioritize docking poses with hydrogen bonds to backbone amides or π-π stacking with aromatic residues.

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify critical residues for mutagenesis studies .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities and validate against experimental IC data .

Data Management and Reproducibility

Q. How should researchers document and share synthetic protocols and spectroscopic data for this compound?

- Methodological Answer :

- FAIR principles : Upload raw NMR/MS data to repositories like Chemotion or RADAR4Chem, including metadata (e.g., solvent, temperature) .

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to track reagent lot numbers, failed reactions, and optimization steps.

Contradiction Analysis

Q. Why might reported cytotoxicity values vary across studies, and how can this be addressed?

- Methodological Answer :

- Assay standardization : Adhere to CLSI guidelines for cell viability assays (e.g., consistent seeding density, serum concentration).

- Metabolic interference testing : Rule out artifacts by measuring compound stability in cell culture media (e.g., LC-MS monitoring over 24–72 hours) .

- Batch variability : Characterize compound purity (≥95% by HPLC) and confirm salt forms (e.g., free base vs. hydrochloride).

Experimental Design

Q. What controls are essential when evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- In vitro ADME : Include positive controls (e.g., verapamil for P-gp efflux assays) and negative controls (e.g., buffer-only for metabolic stability in microsomes) .

- In vivo studies : Use radiolabeled analogs (e.g., -tagged) to quantify bioavailability and tissue distribution in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.